4-methyl-3,4-dihydro-1H-quinolin-2-one
Overview
Description
4-Methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a methyl group at the 4th position and a dihydro modification at the 3rd and 4th positions. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Quinolinone derivatives have been known to exhibit a wide range of biological activities, making them valuable in drug research and development .
Mode of Action
It’s known that quinolinone derivatives can interact with various biological targets, leading to changes at the molecular level .
Biochemical Pathways
Quinolinone derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of similar quinolinone derivatives in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Quinolinone derivatives are known to have various pharmaceutical and biological activities .
Action Environment
The synthesis of similar quinolinone derivatives has been achieved using environmentally friendly methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-1H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of N-(1’-alkoxy)cyclopropyl-2-haloanilines in the presence of a palladium catalyst. This reaction proceeds via cyclopropane ring expansion . Another method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2-one with propargylic alcohols, leading to the formation of pyrano[3,2-c]quinolones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and acid-catalyzed tandem reactions are common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert quinolinones to dihydroquinolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other heterocyclic derivatives with potential biological activities .
Scientific Research Applications
4-Methyl-3,4-dihydro-1H-quinolin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Industry: It is used in the development of dyes, sanitizers, and corrosion inhibitors.
Comparison with Similar Compounds
4-Methyl-3,4-dihydro-1H-quinolin-2-one can be compared with other similar compounds such as:
4-Hydroxy-2-quinolinone: Known for its biological activities and used in drug research.
7-Amino-3,4-dihydro-1H-quinolin-2-one: Exhibits better inhibition of certain enzymes compared to similar compounds.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Naturally occurring derivative with unique biological properties.
These compounds share a quinoline core but differ in their substituents and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and effects.
Properties
IUPAC Name |
4-methyl-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFYSJDNZFRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412951 | |
Record name | 4-methyl-3,4-dihydro-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90412951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30696-28-7 | |
Record name | 4-methyl-3,4-dihydro-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90412951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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